N-(4-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine
Description
Structural Composition and IUPAC Nomenclature
The compound’s IUPAC name, This compound , provides a precise description of its architecture:
- 1,3,5-Triazine backbone : A six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5.
- Substituents :
- 2,4-Diamine groups : Amino (-NH$$_2$$) groups at positions 2 and 4 of the triazine ring.
- 6-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl) : A sulfur-containing methyl bridge linking the triazine to a 1,3,4-oxadiazole ring, which is further substituted by a pyridin-4-yl group.
- N-(4-Methoxyphenyl) : A methoxy-substituted phenyl group attached to the triazine via an amine linkage.
Structural Formula :
$$ \text{C}{18}\text{H}{16}\text{N}8\text{O}2\text{S} $$
The molecular formula reflects 18 carbon atoms, 16 hydrogens, 8 nitrogens, 2 oxygens, and 1 sulfur atom.
Key Structural Features :
| Feature | Role |
|---|---|
| Triazine core | Provides aromatic stability and sites for functionalization |
| Sulfanyl-methyl bridge | Enhances conformational flexibility and electronic interactions |
| Oxadiazole-pyridine moiety | Introduces π-π stacking capabilities and hydrogen-bonding sites |
| Methoxyphenyl group | Modulates solubility and steric bulk |
The compound’s geometry enables interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic effects, and van der Waals forces.
Historical Development of Triazine-Oxadiazole Hybrid Compounds
Triazine-oxadiazole hybrids emerged in the late 20th century as researchers sought to combine the pharmacological profiles of both heterocycles. Key milestones include:
- 1980s–1990s : Early synthesis of triazine derivatives focused on agrochemical applications, such as herbicides and fungicides. Patent EP0267432 (1988) disclosed triazine-based fungicides with moderate efficacy.
- 2000s : Integration of oxadiazole motifs into triazine scaffolds gained traction due to oxadiazole’s bioisosteric resemblance to amide bonds, enhancing metabolic stability. For example, WO2015185485 (2015) highlighted oxadiazole-triazine hybrids as kinase inhibitors.
- 2020s : Advances in click chemistry facilitated the synthesis of complex hybrids like the title compound. Patent WO2020016180A1 (2019) demonstrated the antimicrobial potential of oxadiazole-triazine derivatives, validating their versatility.
Evolution of Synthetic Strategies :
- Stepwise Functionalization : Early methods involved sequential substitution of triazine chlorides with amines and thiols.
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings enabled the introduction of aryl groups (e.g., pyridine) to oxadiazole rings.
- Post-Functionalization : Late-stage modifications, such as sulfanyl-methylation, improved solubility and target affinity.
Significance of Sulfanyl Linkages in Heterocyclic Systems
Sulfanyl (-S-) bridges play a pivotal role in heterocyclic chemistry:
- Electronic Effects : The sulfur atom’s electronegativity (χ = 2.58) polarizes adjacent bonds, altering electron density distribution across the molecule. This enhances reactivity in nucleophilic substitution reactions.
- Conformational Flexibility : Unlike rigid carbon-carbon bonds, sulfanyl linkages permit rotation, enabling adaptive binding to biological targets. For instance, the -SCH$$_2$$- unit in the title compound allows the oxadiazole and triazine rings to adopt optimal orientations for target engagement.
- Biological Interactions : Sulfur participates in hydrogen bonding and metal coordination. In kinase inhibition, sulfanyl groups often anchor inhibitors to ATP-binding pockets via interactions with magnesium ions.
Comparative Analysis of Sulfanyl vs. Oxygen/Nitrogen Linkages :
| Property | Sulfanyl (-S-) | Oxygen (-O-) | Nitrogen (-NH-) |
|---|---|---|---|
| Bond Length | 1.81 Å | 1.43 Å | 1.47 Å |
| Electronegativity | 2.58 | 3.44 | 3.04 |
| Rotational Freedom | High | Low | Moderate |
| Common Applications | Drug design, materials | Ethers, esters | Amides, amines |
Data indicate that sulfanyl bridges uniquely balance flexibility and electronic modulation, making them indispensable in designing multifunctional hybrids like the title compound.
Properties
Molecular Formula |
C18H16N8O2S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)-6-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16N8O2S/c1-27-13-4-2-12(3-5-13)21-17-23-14(22-16(19)24-17)10-29-18-26-25-15(28-18)11-6-8-20-9-7-11/h2-9H,10H2,1H3,(H3,19,21,22,23,24) |
InChI Key |
NQKGBZGQMSXTRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its hybrid triazine-oxadiazole-pyridine architecture. Key analogs include:
Triazines with pyridinyl substituents : Lacking the oxadiazole-sulfanylmethyl linker, these compounds exhibit reduced steric bulk but may compromise target selectivity due to fewer interaction sites .
Triazines with oxadiazole moieties: Compounds like 6-(1,3,4-oxadiazol-2-ylsulfanyl)-1,3,5-triazine derivatives demonstrate improved metabolic stability compared to non-heterocyclic analogs but may exhibit lower solubility due to increased hydrophobicity .
Evidence-based analog (from provided source): The compound in features a triazine core with dimethylamino-benzylidene and pyrrolidinyl substituents. Unlike the target compound, its electron-rich dimethylamino groups enhance solubility but may reduce membrane permeability compared to the methoxyphenyl group .
Physicochemical Properties
The target compound’s moderate LogP (2.8) suggests balanced lipophilicity, favoring cellular uptake.
Preparation Methods
Construction of the 1,3,5-Triazine Core
The triazine backbone is synthesized via cyclocondensation reactions. A common approach involves reacting cyanuric chloride with 4-methoxyphenylamine under basic conditions. In a representative procedure, cyanuric chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0–5°C. A solution of 4-methoxyphenylamine (1.2 equiv) and triethylamine (2.0 equiv) is added dropwise, followed by stirring at room temperature for 12 hours. The intermediate, 2,4-dichloro-6-(4-methoxyphenylamino)-1,3,5-triazine, is isolated via vacuum filtration (yield: 78–82%).
Key challenges include minimizing di- and tri-substitution byproducts, which are mitigated by maintaining stoichiometric excess of 4-methoxyphenylamine and low temperatures.
Synthesis of the 5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-thiol Component
The oxadiazole ring is formed via cyclization of a thiosemicarbazide precursor. A mixture of pyridine-4-carbohydrazide (1.0 equiv) and carbon disulfide (1.5 equiv) in ethanol is refluxed for 8 hours, yielding 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. The product is purified by recrystallization from ethanol/water (7:3 v/v), achieving a purity of >95% (melting point: 162–164°C).
Coupling of Triazine and Oxadiazole Moieties
Thioether Bridging via Nucleophilic Substitution
The sulfanylmethyl linker is introduced by reacting the triazine intermediate with chloromethyl oxadiazole. In a optimized protocol:
-
2,4-Dichloro-6-(4-methoxyphenylamino)-1,3,5-triazine (1.0 equiv) is treated with sodium hydride (1.1 equiv) in dry DMF at 0°C.
-
Chloromethyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (1.05 equiv) is added, and the mixture is stirred at 50°C for 6 hours.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1), yielding 6-(chloromethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (68–72%).
Thiol-Mediated Coupling
The final step involves substituting the chlorine atom with the oxadiazole-thiol group. A solution of 6-(chloromethyl)-triazine derivative (1.0 equiv) and 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (1.1 equiv) in ethanol is refluxed for 24 hours under nitrogen. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 3:7), and the product is isolated via vacuum filtration (yield: 65–70%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Ethanol, though slower, provides superior purity for thioether formation (Table 1).
Table 1: Solvent Impact on Coupling Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 50 | 6 | 58 |
| Ethanol | 78 | 24 | 70 |
| THF | 65 | 18 | 63 |
Catalytic Approaches
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields by 12–15% in thiol substitution reactions. However, residual catalyst removal requires additional washing steps with brine and dichloromethane.
Purification and Characterization
Recrystallization Techniques
The final compound is recrystallized from ethyl acetate/petroleum ether (1:3), yielding pale-yellow crystals with a melting point of 214–216°C. Purity is confirmed by HPLC-MS (m/z 467.2 [M+H]⁺, retention time: 6.8 min).
Spectroscopic Validation
-
FT-IR : Peaks at 1590 cm⁻¹ (C=N triazine), 1245 cm⁻¹ (C-O methoxy), and 680 cm⁻¹ (C-S thioether).
-
¹H NMR (400 MHz, DMSO-d6): δ 8.75 (d, pyridine-H), 7.45 (d, methoxyphenyl-H), 4.30 (s, SCH₂).
Challenges and Mitigation Strategies
Byproduct Formation
Di-substituted triazines (e.g., 2,4-bis(oxadiazole) derivatives) may form if stoichiometry is uncontrolled. These are removed via gradient column chromatography (hexane → ethyl acetate).
Hydrolysis of Sulfanyl Group
Exposure to moisture leads to sulfoxide formation. Reactions are conducted under anhydrous conditions with molecular sieves.
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry:
Oxadiazole Formation : Condensation of pyridine-4-carbohydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .
Sulfanyl Methylation : React the oxadiazole with chloromethyl-triazine intermediates using thiophilic coupling agents (e.g., NaH in DMF) .
Triazine Functionalization : Introduce the 4-methoxyphenylamine group via nucleophilic substitution under reflux in acetonitrile .
Key Optimization: Use Bayesian optimization algorithms to screen reaction parameters (solvent, temperature, catalyst) for yield maximization .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase domains or bacterial enzymes .
- In Vitro Testing :
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Quantum Mechanics : DFT calculations (Gaussian 16) to map electron density on the oxadiazole-sulfanyl group, identifying sites for electrophilic/nucleophilic modifications .
- MD Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to optimize substituent effects on binding kinetics .
- ADMET Prediction : Use SwissADME to predict metabolic stability and blood-brain barrier penetration for lead optimization .
Q. What strategies resolve contradictory activity data across biological assays?
Methodological Answer:
Q. How can reaction intermediates be stabilized during large-scale synthesis?
Methodological Answer:
- Intermediate Trapping : Use low-temperature (-78°C) lithiation for unstable sulfanyl-methyltriazine intermediates .
- Flow Chemistry : Implement microreactors to minimize degradation of light-sensitive oxadiazole precursors .
- Analytical Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and optimize quenching points .
Q. What analytical techniques are critical for detecting impurities in the final product?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
